![molecular formula C28H38N2O3 B12624290 5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate CAS No. 918902-20-2](/img/structure/B12624290.png)
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate is an organic compound with the molecular formula C28H38N2O3 This compound is characterized by its complex structure, which includes an azo group (N=N) and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate typically involves a multi-step process:
Diazotization: The starting material, 4-octylaniline, undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenylpentyl prop-2-enoate under basic conditions to form the azo compound.
Esterification: The final step involves esterification to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific optical properties.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various biochemical effects. The ester group can also be hydrolyzed to release active compounds that exert their effects through specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(4-Octylphenyl)diazenyl]phenol: Similar structure but lacks the ester group.
4-[(E)-(4-Octylphenyl)diazenyl]benzoic acid: Contains a carboxylic acid group instead of an ester.
4-[(E)-(4-Octylphenyl)diazenyl]aniline: Contains an amine group instead of an ester.
Uniqueness
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate is unique due to its combination of an azo group and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in materials science, biology, and medicine.
Properties
CAS No. |
918902-20-2 |
|---|---|
Molecular Formula |
C28H38N2O3 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
5-[4-[(4-octylphenyl)diazenyl]phenoxy]pentyl prop-2-enoate |
InChI |
InChI=1S/C28H38N2O3/c1-3-5-6-7-8-10-13-24-14-16-25(17-15-24)29-30-26-18-20-27(21-19-26)32-22-11-9-12-23-33-28(31)4-2/h4,14-21H,2-3,5-13,22-23H2,1H3 |
InChI Key |
SOILHYXSEVALHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12624209.png)
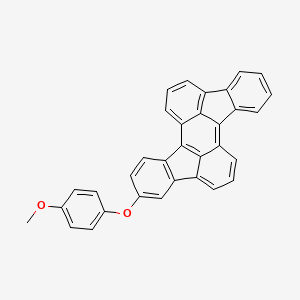
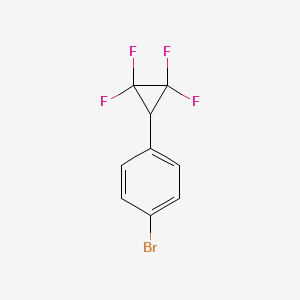
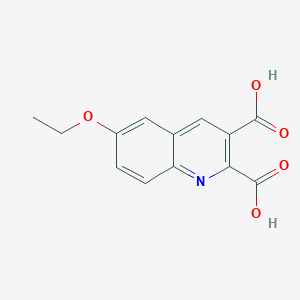
![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
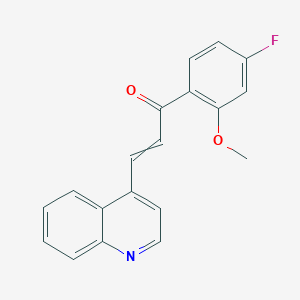
![2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium](/img/structure/B12624243.png)
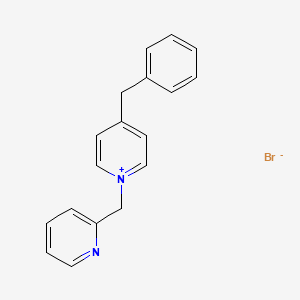
![4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide](/img/structure/B12624252.png)
![[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol](/img/structure/B12624255.png)

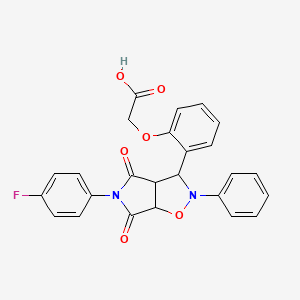
![5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B12624262.png)
methanone](/img/structure/B12624271.png)
